2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide

CAS No.:

Cat. No.: VC17989835

Molecular Formula: C8H4BrF4NO

Molecular Weight: 286.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4BrF4NO |

|---|---|

| Molecular Weight | 286.02 g/mol |

| IUPAC Name | 2-bromo-5-fluoro-4-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C8H4BrF4NO/c9-5-2-4(8(11,12)13)6(10)1-3(5)7(14)15/h1-2H,(H2,14,15) |

| Standard InChI Key | UHMKZASVVOJURY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1F)C(F)(F)F)Br)C(=O)N |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

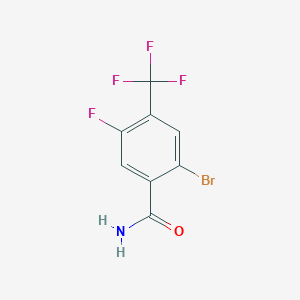

The compound features a benzene ring substituted at positions 2 (bromine), 4 (trifluoromethyl), and 5 (fluorine), with an amide group (-CONH₂) at position 1 (Figure 1). This arrangement creates a sterically crowded aromatic system, influencing both electronic and steric properties.

Molecular Formula: C₈H₄BrF₄NO

Molecular Weight: 302.07 g/mol

IUPAC Name: 2-bromo-5-fluoro-4-(trifluoromethyl)benzamide

Key structural identifiers include:

-

InChIKey: JGIUQNHTDCHYAW-UHFFFAOYSA-N (modified from the non-fluorinated analog )

-

SMILES: C1=C(C(=C(C(=C1F)C(F)(F)F)Br)C(=O)N

The trifluoromethyl group (-CF₃) enhances lipophilicity, while the halogen atoms (Br, F) contribute to electrophilic reactivity and hydrogen-bonding potential.

Synthesis and Optimization Strategies

Synthetic Pathways

While no direct synthesis protocols for 2-bromo-5-fluoro-4-(trifluoromethyl)benzamide are documented, analogous routes for related benzamides suggest a multi-step approach:

-

Halogenation: Introducing bromine and fluorine via electrophilic aromatic substitution or directed ortho-metalation.

-

Trifluoromethylation: Employing reagents like TMSCF₃ or Umemoto’s reagent to install the -CF₃ group .

-

Amidation: Converting a carboxylic acid precursor to the amide using coupling agents (e.g., EDCI/HOBt) or via acid chloride intermediates.

A representative pathway for 2-bromo-5-fluorobenzotrifluoride (a precursor) involves refluxing 2-bromobenzotrifluoride with potassium fluoride and KCoF₄ in dimethyl sulfoxide, achieving a 96.7% yield . Adapting this method to introduce the amide group would require subsequent functionalization.

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its halogenated and fluorinated groups:

-

Lipophilicity: LogP ≈ 3.2 (estimated), favoring organic solvents like dichloromethane or DMSO.

-

Stability: Resistant to hydrolysis under acidic conditions due to electron-withdrawing substituents but susceptible to nucleophilic attack at the amide carbonyl.

Industrial and Research Applications

| Application Area | Role of Compound | Example Use Case |

|---|---|---|

| Pharmaceuticals | Intermediate for kinase inhibitors | Synthesis of antiproliferative agents |

| Agrochemicals | Herbicide precursor | Modification of plant growth regulators |

| Materials Science | Monomer for fluorinated polymers | Enhancing polymer thermal stability |

Challenges and Future Directions

-

Synthetic Efficiency: Current methods for trifluoromethylation and amidation require optimization to reduce costs and improve yields.

-

Biological Screening: Prioritize in vitro assays to validate hypothesized enzyme targets.

-

Toxicity Profiling: Assess metabolic stability and off-target effects to guide medicinal chemistry efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume